N1,N1-Dipropylbenzene-1,2-diamine

Descripción general

Descripción

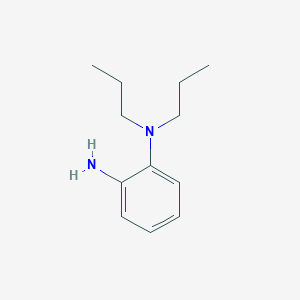

N1,N1-Dipropylbenzene-1,2-diamine (CAS: 926227-51-2) is a substituted aromatic diamine with the molecular formula C₁₂H₂₀N₂ and a molecular weight of 192.30 g/mol. Its structure consists of a benzene ring with two amine groups at the 1,2-positions, where one nitrogen atom is substituted with two propyl groups (CCCN-), as illustrated by its SMILES notation: CCCN(c1ccccc1N)CCC .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: N1,N1-Dipropylbenzene-1,2-diamine can be synthesized through the alkylation of benzene-1,2-diamine with propyl halides. The reaction typically involves the use of a base, such as sodium hydroxide, to deprotonate the amino groups, followed by the addition of propyl bromide or propyl chloride. The reaction is carried out under reflux conditions to ensure complete substitution .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified through distillation or recrystallization .

Análisis De Reacciones Químicas

Types of Reactions: N1,N1-Dipropylbenzene-1,2-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding quinones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, converting the compound into its corresponding amines.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran.

Substitution: Acyl chlorides, alkyl halides; reactions are usually conducted in the presence of a base like pyridine.

Major Products:

Oxidation: Quinones

Reduction: Amines

Substitution: Amides

Aplicaciones Científicas De Investigación

Synthesis and Characterization

N1,N1-Dipropylbenzene-1,2-diamine can be synthesized through the reaction of o-phenylenediamine with 1-bromopropane in the presence of a solvent such as ethanol and a base like pyridine. The reaction typically yields the desired product with high purity and efficiency. Characterization techniques such as NMR and IR spectroscopy confirm the successful formation of the compound, revealing distinct spectral features associated with its functional groups.

Scientific Research Applications

This compound has been investigated for various applications in scientific research:

Pharmaceutical Development

- Antioxidant Activity : Studies have indicated that derivatives of this compound can exhibit antioxidant properties when combined with other functional groups, enhancing their therapeutic potential against oxidative stress-related diseases .

- Cancer Research : The compound has shown promise in inhibiting tumor cell growth in vitro. For example, derivatives were tested against the MCF-7 breast cancer cell line, demonstrating varying degrees of cytotoxicity, which suggests potential for development as an anticancer agent .

Material Science

- Dyes and Pigments : this compound is being explored for its use in synthesizing novel dyes. Its chemical structure allows for modifications that can enhance color stability and application in various materials .

- Polymer Chemistry : The compound can serve as a building block in polymer synthesis, contributing to the development of materials with specific mechanical or thermal properties.

Case Study 1: Antioxidant Phthalocyanines

A study focused on synthesizing phthalocyanines using this compound as a precursor demonstrated that modifying the peripheral groups significantly improved solubility and biological activity. The synthesized compounds were tested for their antioxidant capabilities and showed promising results against free radicals .

Case Study 2: Cancer Cell Inhibition

In vitro studies involving derivatives of this compound were conducted to assess their effectiveness against cancer cell lines. Results indicated that certain derivatives exhibited IC50 values as low as 4 mg/mL against MCF-7 cells, highlighting their potential as anticancer agents .

Data Table: Summary of Research Findings

Mecanismo De Acción

The mechanism of action of N1,N1-Dipropylbenzene-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity by forming stable complexes. This interaction is facilitated by the propyl groups, which enhance the compound’s binding affinity and specificity. The pathways involved include inhibition of enzyme activity and disruption of cellular processes .

Comparación Con Compuestos Similares

Structural and Physicochemical Properties

The table below compares N1,N1-Dipropylbenzene-1,2-diamine with structurally related diamines:

Key Observations:

- Substituent Effects: Longer alkyl chains (e.g., propyl vs.

- Positional Isomerism : The 1,2-diamine configuration (vs. 1,3 or 1,4) influences electronic properties and steric hindrance, affecting reactivity in coordination chemistry or polymerization .

Functional and Application Comparisons

Corrosion Inhibition

- Amine-Based Inhibitors : DFT and experimental studies show that alkyl chain length correlates with electron-donating capacity and adsorption efficiency on metal surfaces. Propyl derivatives may offer superior corrosion inhibition compared to methyl or ethyl analogs due to enhanced hydrophobicity .

Pharmaceutical Relevance

- Bioactive Derivatives : N1,N1-Dimethylbenzene-1,2-diamine is used to synthesize acridine derivatives with anti-prion and neuroprotective activities (). The dipropyl variant’s bulkier structure could modulate bioactivity or metabolic stability .

- Antioxidant Enhancement: Ethylenediamine derivatives with alkyl groups (e.g., N1,N2-dimethylethane-1,2-diamine) demonstrate improved antioxidant capacity when positioned near phenolic hydroxyl groups (). Propyl-substituted analogs might exhibit similar synergistic effects.

Actividad Biológica

N1,N1-Dipropylbenzene-1,2-diamine, a compound with the chemical formula C12H20N2, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its synthesis, structure-activity relationships (SAR), and findings from relevant studies.

Chemical Structure and Properties

This compound is characterized by its two propyl groups attached to the nitrogen atoms of a benzene ring substituted with amino groups. The compound's molecular weight is approximately 192.31 g/mol. Its structural formula can be represented as:

Synthesis

The synthesis of this compound typically involves the alkylation of o-phenylenediamine with bromopropane. This process yields the desired diamine through a series of reactions that can be monitored using spectroscopic techniques such as NMR and IR spectroscopy .

Antioxidant Properties

Research has indicated that this compound exhibits significant antioxidant activity. Its ability to scavenge free radicals is critical in mitigating oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders. In vitro assays have demonstrated that this compound can effectively reduce levels of reactive oxygen species (ROS) in cellular models .

Cytotoxicity

The cytotoxic effects of this compound have been evaluated against several cancer cell lines. Studies report that the compound shows selective cytotoxicity, with IC50 values indicating its effectiveness in inducing apoptosis in malignant cells while sparing normal cells .

The proposed mechanism for the biological activity of this compound involves its interaction with cellular signaling pathways that regulate apoptosis and cell proliferation. The compound appears to inhibit key enzymes involved in cell cycle progression and promote the activation of apoptotic pathways .

Case Studies and Research Findings

Several studies have highlighted the potential therapeutic applications of this compound:

- Study on Anticancer Activity : A recent study demonstrated that treatment with this compound resulted in a significant reduction in tumor growth in xenograft models of breast cancer. The mechanism was linked to the compound's ability to induce oxidative stress selectively in cancer cells .

- Neuroprotective Effects : Another investigation reported neuroprotective properties, suggesting that this compound could be beneficial in treating neurodegenerative diseases. The compound was shown to enhance neuronal survival under oxidative stress conditions .

Comparative Biological Activity Table

Propiedades

IUPAC Name |

2-N,2-N-dipropylbenzene-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2/c1-3-9-14(10-4-2)12-8-6-5-7-11(12)13/h5-8H,3-4,9-10,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVOHBMGLRDCKFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C1=CC=CC=C1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.